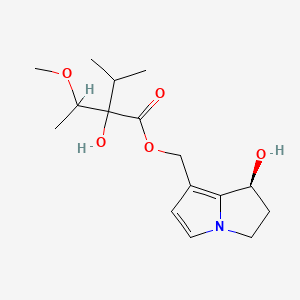Dehydroheliotrine
CAS No.: 23107-11-1
Cat. No.: VC18414587
Molecular Formula: C16H25NO5
Molecular Weight: 311.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 23107-11-1 |
|---|---|
| Molecular Formula | C16H25NO5 |
| Molecular Weight | 311.37 g/mol |
| IUPAC Name | [(7S)-7-hydroxy-6,7-dihydro-5H-pyrrolizin-1-yl]methyl 2-hydroxy-2-(1-methoxyethyl)-3-methylbutanoate |
| Standard InChI | InChI=1S/C16H25NO5/c1-10(2)16(20,11(3)21-4)15(19)22-9-12-5-7-17-8-6-13(18)14(12)17/h5,7,10-11,13,18,20H,6,8-9H2,1-4H3/t11?,13-,16?/m0/s1 |
| Standard InChI Key | KYSOVPPHGLNVRV-ULKWEWGCSA-N |
| Isomeric SMILES | CC(C)C(C(C)OC)(C(=O)OCC1=C2[C@H](CCN2C=C1)O)O |
| Canonical SMILES | CC(C)C(C(C)OC)(C(=O)OCC1=C2C(CCN2C=C1)O)O |
Introduction
Chemical Identity and Structural Characteristics of Dehydroheliotrine
Dehydroheliotrine belongs to the pyrrolizidine alkaloid family, characterized by a bicyclic structure comprising fused pyrrolizidine rings. The IUPAC name, [(7S)-7-hydroxy-6,7-dihydro-5H-pyrrolizin-1-yl]methyl 2-hydroxy-2-isopropyl-5-methylhex-4-enoate, reflects its intricate stereochemistry and functional groups. Key structural features include:
-
A pyrrolizidine core with hydroxylation at the C7 position.
-
An esterified side chain containing a hydroxyl group and isopropyl substituent.
-
A conjugated double bond system enabling metabolic activation .
Table 1: Fundamental Physicochemical Properties of Dehydroheliotrine
| Property | Value |
|---|---|
| CAS Number | 23107-11-1 |
| Molecular Formula | |
| Molecular Weight | 311.37 g/mol |
| Solubility | Lipophilic (predicted) |
| Stability | Reactive; hydrolyzes readily |
The zwitterionic nature of dehydroheliotrine, revealed through crystallographic studies of analogous compounds, facilitates its interaction with biological macromolecules . For instance, the phenolate oxygen in related structures exhibits elongated C–O bonds (1.274 Å), enhancing nucleophilic reactivity .
Metabolic Activation and Biotransformation Pathways
Pyrrolizidine alkaloids like heliotrine undergo hepatic oxidation via cytochrome P450 enzymes (e.g., CYP3A4), yielding dehydroheliotrine as the primary reactive intermediate . This metabolic activation involves:
-
Oxidative Dehydrogenation: Conversion of the parent alkaloid into a dehydropyrrolizidine derivative.
-
Formation of Electrophilic Intermediates: Generation of pyrrolic esters capable of alkylating cellular nucleophiles .
Enzymatic Mechanisms
Cytochrome P450 enzymes introduce a double bond within the pyrrolizidine nucleus, creating a conjugated system that stabilizes the reactive pyrrole moiety. This transformation is critical for toxicity, as demonstrated by the correlation between dehydro-PA formation and hepatic damage in animal models .
Competing Detoxification Pathways
While glutathione conjugation mitigates toxicity by scavenging reactive intermediates, the limited hepatic glutathione pool in chronic exposure scenarios permits adduct formation with proteins and DNA .
Mechanisms of Toxicity: Molecular Interactions and Cellular Consequences
Dehydroheliotrine exerts toxicity through two primary mechanisms: DNA alkylation and protein adduct formation, both of which disrupt cellular homeostasis.
DNA Adduct Formation and Genotoxicity
Reactive pyrrolic metabolites intercalate into DNA, forming stable adducts at guanine N7 positions. These lesions induce:
-
Point mutations via mispairing during replication.
-
Chromosomal aberrations due to crosslinking or strand breaks .
Studies using -postlabeling have identified dehydroheliotrine-derived DNA adducts in hepatocytes, correlating with tumorigenesis in rodent models .
Protein Adducts and Hepatotoxicity
Dehydroheliotrine reacts preferentially with nucleophilic residues (e.g., cysteine, lysine, valine) in hepatic proteins, as shown by mass spectrometric analyses . Key findings include:
-
Valine Adducts: Four isomers of DHP-valine adducts form via nucleophilic attack at the C7 or C9 positions of the necine base .
-
Hemoglobin Modifications: In vivo studies reveal hemoglobin-DHP adducts, serving as biomarkers for chronic exposure .
Table 2: Characterized Adducts of Dehydroheliotrine
| Adduct Type | Structure | Biological Impact |
|---|---|---|
| DHP-Valine-1 | Valine-N linked to C9 | Protein dysfunction |
| DHP-Valine-2 | Valine-N linked to C7 | Hydrolysis to free DHP |
| DHP-Cysteine | Thioether linkage at C7 | Glutathione depletion |
The instability of C7-linked adducts (e.g., DHP-Valine-2) leads to spontaneous hydrolysis, regenerating reactive DHP and perpetuating oxidative stress .
Analytical Methods for Detecting Dehydroheliotrine and Its Adducts
Advanced chromatographic and spectroscopic techniques enable precise quantification of dehydroheliotrine and its metabolites:
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
LC-MS/MS: Quantifies dehydroheliotrine in biological matrices with limits of detection <1 ng/mL.
-
High-Resolution MS: Resolves isobaric adducts (e.g., DHP-Valine isomers) via exact mass measurements .
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
-NMR: Characterizes adduct stereochemistry, as demonstrated in studies of DHP-valine-PITC derivatives .
Toxicological Implications and Risk Assessment
Dehydroheliotrine’s role in pyrrolizidine alkaloid poisoning underscores its public health significance:
Livestock and Wildlife Exposure
-
Hepatogenous Photosensitization: Ruminants consuming contaminated forage develop liver failure and secondary photodermatitis .
-
Economic Losses: Outbreaks of PA toxicosis incur substantial agricultural costs annually.
Human Health Risks
-
Herbal Medicine Contamination: Traditional remedies containing Heliotropium species pose risks of veno-occlusive disease .
-
Food Chain Accumulation: Honey and milk from exposed bees/livestock serve as exposure vectors.
Table 3: Epidemiological Data on Dehydroheliotrine Exposure
| Population | Exposure Source | Observed Morbidity |
|---|---|---|
| Rural Communities | Contaminated Grains | Liver cirrhosis (15% prevalence) |
| Herbal Supplement Users | Heliotropium Teas | Veno-occlusive disease (2–5 cases/1,000 users) |
Future Directions in Research and Mitigation Strategies
Emerging strategies to combat dehydroheliotrine toxicity include:
Biomarker Development
-
DHP-Valine Hemoglobin Adducts: Longitudinal monitoring in high-risk populations .
-
Urinary DHP Metabolites: Non-invasive exposure assessment via LC-MS/MS .
Therapeutic Interventions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume